1-[(2,3-Dichlorophenyl)methyl]piperazine
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Overview
Description
1-[(2,3-Dichlorophenyl)methyl]piperazine is a chemical compound belonging to the phenylpiperazine family It is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2,3-Dichlorophenyl)methyl]piperazine can be synthesized through a cyclization reaction involving 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain a crude product, which is further refined to achieve high purity .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with the final product meeting stringent quality standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dichlorophenyl)methyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
1-[(2,3-Dichlorophenyl)methyl]piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with different biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2,3-Dichlorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors, which are involved in various neurological processes . This interaction modulates the activity of these receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-[(2,3-Dichlorophenyl)methyl]piperazine can be compared with other similar compounds, such as:
2,3-Dichlorophenylpiperazine: This compound is a precursor in the synthesis of aripiprazole and one of its metabolites.
3,4-Dichlorophenylpiperazine: This compound acts as a serotonin releaser and a β1-adrenergic receptor blocker.
3,4,5-Trichlorophenylpiperazine: This compound is known for its unique arrangement and has been awarded a patent for its specific structure.
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDJDXSAUVJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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